molecular formula C10H6ClF3N4 B1449305 4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine CAS No. 1624261-34-2

4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine

Cat. No. B1449305
M. Wt: 274.63 g/mol
InChI Key: ZJVVCDQNORIBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine” is a derivative of pyrimidinamine . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Chemical Reactions Analysis

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Scientific Research Applications

Novel Synthesis Pathways

Researchers have developed new synthetic routes for derivatives of 4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine, showcasing their potential in creating cost-effective and versatile compounds for further chemical studies and applications. For instance, Shankar et al. (2021) detailed the synthesis of novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine analogues through an efficient sequence involving initial substitution followed by Suzuki coupling, highlighting a method to produce various novel pyrimidine derivatives from commercially sourced dichloropyrimidines Shankar et al., 2021.

Antimicrobial and Antitubercular Activities

Compounds derived from 4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine have been evaluated for their antimicrobial properties. Studies like that conducted by Mallikarjunaswamy et al. (2013) and Chandrashekaraiah et al. (2014) synthesized pyrimidine salts and azetidinone analogues, respectively, showing good inhibition towards antimicrobial activity, including antibacterial, antifungal, and antitubercular effects Mallikarjunaswamy et al., 2013; Chandrashekaraiah et al., 2014.

Corrosion Inhibition

Another significant application is in the field of materials science, where derivatives of this compound have been explored as corrosion inhibitors. Ashassi-Sorkhabi et al. (2005) investigated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, revealing their potential in protecting metals from corrosion Ashassi-Sorkhabi et al., 2005.

Ligand Design for Metal Complexes

The compound and its derivatives have also been utilized in the design of ligands for metal complexes, contributing to advancements in catalysis and materials chemistry. Sarcher et al. (2014) elaborated on mono- and bimetallic complexes of group 10 metals with N-heteroaryl phosphine ligands derived from pyrimidin-2-amine, showcasing their potential in the development of new materials and catalytic processes Sarcher et al., 2014.

Explorations in Medicinal Chemistry

In the realm of medicinal chemistry, derivatives have been explored for their potential biological activities. For example, Thomas et al. (2016) investigated Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone for their antidepressant and nootropic activities, indicating the compound's versatility in drug design and pharmacology Thomas et al., 2016.

Future Directions

The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising agricultural compounds . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4/c11-7-2-4-16-9(17-7)18-8-5-6(1-3-15-8)10(12,13)14/h1-5H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVVCDQNORIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173196
Record name 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine

CAS RN

1624261-34-2
Record name 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-chloro-N-[4-(trifluoromethyl)-2-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.